N-(5-Chloropyridin-2-YL)-2,2-dimethylpropanamide
Overview
Description
N-(5-Chloropyridin-2-YL)-2,2-dimethylpropanamide: is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloropyridine moiety attached to a pivalamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Chloropyridin-2-YL)-2,2-dimethylpropanamide typically involves the reaction of 5-chloropyridine-2-amine with pivaloyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with controlled temperature and pressure conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: N-(5-Chloropyridin-2-YL)-2,2-dimethylpropanamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloropyridine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidation states and functional groups.
Scientific Research Applications
Chemistry: N-(5-Chloropyridin-2-YL)-2,2-dimethylpropanamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological targets. It is also employed in the development of bioactive molecules and as a probe in biochemical assays.
Medicine: this compound has potential applications in medicinal chemistry. It is investigated for its pharmacological properties and its ability to modulate biological pathways. It serves as a lead compound in the development of new drugs.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of N-(5-Chloropyridin-2-YL)-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The chloropyridine moiety can bind to enzymes, receptors, or other proteins, modulating their activity. The pivalamide group enhances the compound’s stability and bioavailability, allowing it to exert its effects more effectively. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
- N-(6-Chloropyridin-2-YL)pivalamide
- N-(5-Bromopyridin-2-YL)pivalamide
- N-(5-Chloropyridin-2-YL)acetamide
Comparison: N-(5-Chloropyridin-2-YL)-2,2-dimethylpropanamide is unique due to the presence of the pivalamide group, which imparts distinct chemical properties compared to similar compounds. For instance, N-(6-Chloropyridin-2-YL)pivalamide has a different substitution pattern on the pyridine ring, leading to variations in reactivity and biological activity. Similarly, N-(5-Bromopyridin-2-YL)pivalamide contains a bromine atom instead of chlorine, affecting its chemical behavior and applications.
Properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-2,2-dimethylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c1-10(2,3)9(14)13-8-5-4-7(11)6-12-8/h4-6H,1-3H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AURRUSCTIJAPQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.